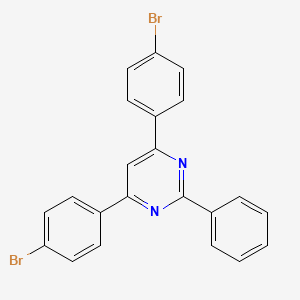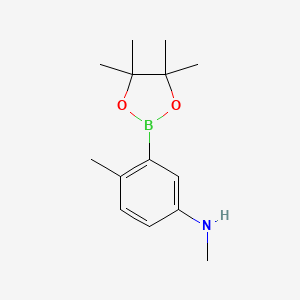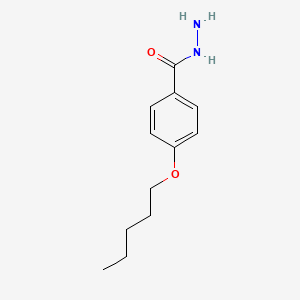
2-(4-Aminophenyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H13N3. It is a derivative of benzene and contains two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzene-1,3-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Complex amine derivatives.
Substitution: Substituted benzene derivatives.
科学的研究の応用
2-(4-Aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals[][6].
作用機序
The mechanism of action of 2-(4-Aminophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects .
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with three amino groups attached to a benzene ring.
N1-(4-Aminophenyl)benzene-1,4-diamine sulfate: A sulfate derivative with similar structural features.
Uniqueness
2-(4-Aminophenyl)benzene-1,3-diamine is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and materials .
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-(4-aminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H,13-15H2 |
InChIキー |
ZTCGOZQYJFCQKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)C2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)


![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)

![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)


![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)

![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)

